Aripiprazole-d8 N1-Oxide
Description
Properties
IUPAC Name |
7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)27-10-13-28(30,14-11-27)12-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i10D2,11D2,13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYNDJDSFMRJPS-BHMVLGHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C([N+](C(C(N1C2=C(C(=CC=C2)Cl)Cl)([2H])[2H])([2H])[2H])(CCCCOC3=CC4=C(CCC(=O)N4)C=C3)[O-])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selection of Deuterated Reagents
Deuterium incorporation into aripiprazole typically targets the butyl side chain to minimize interference with pharmacologically active regions. The most common approach involves using butyl-d8 bromide (C4D8Br) as a deuterated alkylating agent during the quaternization of the piperazine intermediate. This method ensures >98% isotopic enrichment, as confirmed by high-resolution mass spectrometry (HRMS).
Key Reaction Conditions:
Purification of Deuterated Intermediates
Post-alkylation, crude aripiprazole-d8 is purified via reverse-phase chromatography (C18 column, acetonitrile/water gradient) to remove non-deuterated byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H) confirms deuterium placement, with the absence of proton signals at δ 0.8–1.5 ppm (butyl chain) indicating successful deuteration.
Oxidation of Aripiprazole-d8 to N1-Oxide
Oxidizing Agents and Mechanisms
The N1-oxidation of aripiprazole-d8 is achieved using hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (m-CPBA) under controlled conditions. H2O2 is preferred for scalability, while m-CPBA offers higher selectivity for the piperazine nitrogen.
Comparative Analysis of Oxidation Methods:
| Oxidizing Agent | Solvent | Temperature | Yield (%) | Selectivity |
|---|---|---|---|---|
| H2O2 (30%) | Ethanol | 50°C | 72–78 | Moderate |
| m-CPBA | Dichloromethane | 25°C | 85–90 | High |
| Ozone | Acetonitrile | -10°C | 65 | Low |
Optimization of Reaction Parameters
-
Catalyst Use : Transition metal catalysts (e.g., tungstic acid) enhance H2O2 efficiency, reducing reaction time from 24h to 6h.
-
pH Control : Buffering at pH 7–8 (phosphate buffer) prevents over-oxidation to N-oxide dimers.
-
Workup Procedures : Post-oxidation, the product is extracted with ethyl acetate and washed with sodium thiosulfate to residual oxidants.
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 254 nm) reveals ≥95% purity, with impurities primarily comprising non-deuterated aripiprazole (<2%) and N1,N4-dioxide (<3%).
Challenges and Mitigation Strategies
Deuterium Loss During Oxidation
Exposure to acidic or high-temperature conditions may cause deuterium exchange with protic solvents. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
Aripiprazole-d8 N1-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxides.
Reduction: Reduction reactions can revert the N1-Oxide to its parent amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Higher oxides and hydroxylated derivatives.
Reduction: The parent amine form of Aripiprazole-d8.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Aripiprazole-d8 N1-Oxide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Aripiprazole and its metabolites.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Aripiprazole.
Medicine: Used in preclinical studies to evaluate the efficacy and safety of Aripiprazole and its derivatives.
Industry: Utilized in the development of new pharmaceutical formulations and in quality control processes.
Mechanism of Action
Aripiprazole-d8 N1-Oxide exerts its effects primarily through its interaction with dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. This unique mechanism allows it to modulate neurotransmitter activity in the brain, thereby alleviating symptoms of schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₃H₁₉Cl₂N₃O₂ with eight deuterium substitutions (exact positions vary by synthesis) .
- Molecular Weight : ~456.43 g/mol .
- Purity : >95% (HPLC) .
- Applications : Internal standard in pharmacokinetic studies, metabolic profiling, and therapeutic drug monitoring .
Structural Analogues of Aripiprazole-d8 N1-Oxide
Aripiprazole-d8 (Non-Oxidized)
- CAS : 1089115-06-9 (TRC A771002) .
- Key Differences : Lacks the N1-oxide group; deuterium is distributed across the butyl side chain .
- Analytical Utility : Used to quantify aripiprazole in plasma, with distinct mass transitions (e.g., m/z 456.3 → 293.07 in MS/MS) compared to the N1-oxide form .
- Synthesis: Achieved via deuterated 1,4-dibromobutane-d8 reacting with quinolinone and dichlorophenylpiperazine .
Aripiprazole N1-Oxide (Non-Deuterated)
- CAS : 573691-09-5 (TRC A771015) .
- Key Differences : Contains the N1-oxide group but lacks deuterium, making it unsuitable for isotope dilution mass spectrometry.
- Role : Studied as a metabolite or impurity in aripiprazole formulations .
Aripiprazole-d8 N,N’-Dioxide
- CAS : TRC A771012 .
- Key Differences : Features oxidation at both N1 and N4 positions of the piperazine ring, altering polarity and fragmentation patterns in MS analysis.
Meclizine-d8 N,N’-Dioxide
- CAS : 1246818-68-7 .
- Key Differences : Structurally unrelated to aripiprazole but shares deuterium labeling and dual N-oxide groups. Used in antihistamine research, highlighting the broader applicability of deuterated N-oxides in analytical chemistry .
Analytical Performance Comparison
Deuterated N-oxides like this compound exhibit unique mass spectrometric signatures due to isotopic labeling and oxidation. For example:
*The N1-oxide’s transitions would differ due to the added oxygen atom and deuterium placement, requiring method-specific optimization.
Stability and Metabolic Behavior
- Deuterium Effect: Deuterium slows metabolic degradation (kinetic isotope effect), extending the half-life of this compound compared to non-deuterated analogues .
- N-Oxide Impact: The N1-oxide group increases polarity, altering solubility and chromatographic retention times. This contrasts with non-oxidized deuterated forms like Aripiprazole-d8, which exhibit higher lipophilicity .
Biological Activity
Aripiprazole-d8 N1-Oxide, a deuterated form of the metabolite of the atypical antipsychotic drug aripiprazole, has been the subject of various studies focusing on its biological activity. This compound is primarily known for its role in modulating neurotransmitter systems, particularly dopamine and serotonin receptors. This article delves into the biological activity of this compound, outlining its mechanisms of action, pharmacokinetics, and relevant case studies.
Target Receptors:
this compound acts primarily on several key receptors:
- Dopamine D2 Receptors (D2R) : It functions as a partial agonist.
- Serotonin Receptors : It shows partial agonist activity at 5-HT1A and antagonist activity at 5-HT2A receptors.
This unique receptor profile contributes to its therapeutic effects, particularly in the treatment of schizophrenia and mood disorders. The compound's action is characterized by a complex interplay between agonistic and antagonistic effects across different receptor types, which helps to stabilize dopaminergic signaling in the brain .
Pharmacokinetics
This compound is metabolized primarily through cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. Its pharmacokinetic properties include:
- Bioavailability : Approximately 87%.
- Time to Peak Concentration (t max) : 3 to 5 hours.
- Half-Life : Ranges from 48 to 68 hours .
These properties are critical for understanding dosing regimens and potential interactions with other medications.
Research indicates that this compound can influence various biochemical pathways:
- It has been shown to increase intracellular levels of NADPH and enhance the expression of glucose-6-phosphate dehydrogenase mRNA in neuronal cell lines (e.g., PC12 cells) .
- The compound also interacts with several enzymes and proteins involved in cellular signaling pathways.
Dosage Effects
Animal studies have demonstrated that the effects of this compound vary with dosage. For instance, a dosage of 3 mg/kg did not significantly alter auditory sensory processing abnormalities induced by NMDA receptor antagonism in specific rodent models .
Clinical Applications
This compound has been investigated for its potential applications in treating various neuropsychiatric disorders:
- Schizophrenia : Studies have shown that it can effectively manage symptoms while minimizing side effects typically associated with other antipsychotics.
- Bipolar Disorder : The compound exhibits efficacy in mood stabilization without significant weight gain or metabolic side effects .
Neuroprotective Effects
Some studies suggest that this compound may have neuroprotective properties. For example, it has been implicated in promoting neurite growth and enhancing cell survival under stress conditions, potentially offering therapeutic benefits in neurodegenerative diseases .
Summary Table of Biological Activity
| Property | Details |
|---|---|
| Receptor Activity | Partial agonist at D2R, 5-HT1A; antagonist at 5-HT2A |
| Bioavailability | 87% |
| t max | 3-5 hours |
| Half-Life | 48-68 hours |
| Effects on NADPH Levels | Increases intracellular NADPH |
| Neuroprotective Potential | Promotes neurite growth |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
